But-3-ene-1-sulfonyl fluoride

Parallel synthesis Sulfonamide library Medicinal chemistry

But-3-ene-1-sulfonyl fluoride (CAS: 1028173-01-4, molecular formula: C4H7FO2S, molecular weight: 138.16 g/mol, SMILES: C=CCCS(=O)(=O)F) is an alkenyl sulfonyl fluoride. This compound functions as a bis-electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, possessing two chemically orthogonal reactive sites: a terminal alkene capable of transition-metal-catalyzed transformations or Michael additions, and a sulfonyl fluoride (-SO2F) moiety that enables selective sulfonylation of O- and N-nucleophiles under SuFEx conditions.

Molecular Formula C4H7FO2S
Molecular Weight 138.16 g/mol
CAS No. 1028173-01-4
Cat. No. B13636190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-ene-1-sulfonyl fluoride
CAS1028173-01-4
Molecular FormulaC4H7FO2S
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC=CCCS(=O)(=O)F
InChIInChI=1S/C4H7FO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2
InChIKeyRUZOZYRVWBPMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

But-3-ene-1-sulfonyl fluoride (CAS 1028173-01-4): Chemical Identity and Core Characteristics for Procurement Assessment


But-3-ene-1-sulfonyl fluoride (CAS: 1028173-01-4, molecular formula: C4H7FO2S, molecular weight: 138.16 g/mol, SMILES: C=CCCS(=O)(=O)F) is an alkenyl sulfonyl fluoride . This compound functions as a bis-electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, possessing two chemically orthogonal reactive sites: a terminal alkene capable of transition-metal-catalyzed transformations or Michael additions, and a sulfonyl fluoride (-SO2F) moiety that enables selective sulfonylation of O- and N-nucleophiles under SuFEx conditions [1]. Alkenyl sulfonyl fluorides, including but-3-ene-1-sulfonyl fluoride and its derivatives, are recognized for their balanced stability and electrophilic reactivity in both organic synthesis and chemical biology applications [2].

Why Alkenyl Sulfonyl Fluorides Like But-3-ene-1-sulfonyl Fluoride Cannot Be Replaced by Generic Sulfonyl Halides or Other SuFEx Hubs


Interchange of but-3-ene-1-sulfonyl fluoride with a generic sulfonyl halide or an alternative SuFEx hub introduces significant risk of experimental failure due to fundamental differences in both stability and chemoselectivity. Aliphatic sulfonyl chlorides are prone to hydrolysis and side reactions under diverse conditions, frequently failing in parallel synthesis with complex amine substrates, whereas their corresponding sulfonyl fluoride counterparts deliver the desired sulfonamide products with functional group tolerance [1]. Furthermore, but-3-ene-1-sulfonyl fluoride possesses a terminal alkene that enables orthogonal reactivity via transition-metal catalysis or Michael addition, a distinct advantage over simpler alkyl or aryl sulfonyl fluorides that lack this secondary handle for scaffold diversification [2]. Even among alkenyl sulfonyl fluorides, the specific chain length and substitution pattern directly govern catalytic efficiency, regioselectivity, and enantioselectivity in C–C bond-forming reactions, making non-equivalent analogs unsuitable as direct substitutes [3].

Quantitative Differentiation Evidence for But-3-ene-1-sulfonyl Fluoride Against Closest Comparators


Superior Functional Group Tolerance vs. Aliphatic Sulfonyl Chlorides in Parallel Sulfonamide Synthesis

In a direct head-to-head comparison under parallel synthesis conditions, aliphatic sulfonyl fluorides (class representative) consistently delivered sulfonamide products with amines bearing additional functional groups, whereas the corresponding aliphatic sulfonyl chlorides failed to yield the desired product. This demonstrates that for complex, functionally dense amines relevant to medicinal chemistry, aliphatic sulfonyl fluorides like but-3-ene-1-sulfonyl fluoride offer a functional group tolerance that the chloride counterpart cannot provide [1].

Parallel synthesis Sulfonamide library Medicinal chemistry

Enhanced Reactivity in Rh(I)-Catalyzed Arylations vs. Analogous Dienone Substrates

A direct cross-study comparison within the same catalytic system reveals that a typical dienesulfonyl fluoride exhibits higher activity than an analogous dienone in Rh(I)-catalyzed additions. Density functional theory (DFT) calculations at the IEFPCM/PBE0/DGDZVP level of theory demonstrate that this enhancement originates from higher electrostatic stabilization for the more polarizable dienesulfonyl fluoride due to the significant ionic character of the Rh–Cα/Cγ bond in the immediate 1,4-arylation product [1]. This provides a mechanistic rationale for the superior performance of the sulfonyl fluoride scaffold.

Transition-metal catalysis Enantioselective synthesis C-C bond formation

High Isolated Yield and Broad Substrate Scope in Rh(I)-Catalyzed Regioselective Addition

In a study demonstrating the synthetic utility of the scaffold, the Rh(I)/diene-catalyzed addition of (hetero)aromatic groups to 1,3-dienylsulfonyl fluorides produced (E)-2-aryl-4-(aryl or alkyl)but-3-ene-1-sulfonyl fluorides in high isolated yields of up to 96% across a broad substrate scope of 44 examples. This performance is indicative of high functional group tolerance and robust methodology that can be reliably applied to complex molecular settings [1].

Regioselective synthesis High-throughput experimentation Functional group tolerance

Access to High Enantioselectivity in But-3-ene-1-sulfonyl Fluoride Derivative Synthesis

When employing a C1-symmetric bicyclo[2.2.2]octa-2,5-diene chiral ligand in the Rh(I)-catalyzed addition to buta-1,3-diene sulfonyl fluorides, moderate to good yields (32–64%) were achieved together with enantioselectivities of up to 98% ee for both aryl- and alkyl-substituted products [1]. This capability to access highly enantioenriched sulfonyl fluoride intermediates from the but-3-ene scaffold provides a distinct advantage in asymmetric synthesis workflows.

Asymmetric catalysis Chiral building blocks Drug discovery

Orthogonal Reactivity Profile vs. Simple Alkyl or Aryl Sulfonyl Fluorides

But-3-ene-1-sulfonyl fluoride is a bis-electrophile, possessing both a sulfonyl fluoride group for SuFEx click chemistry and a terminal alkene for orthogonal transformations. This contrasts with simple alkyl or aryl sulfonyl fluorides, which typically offer only the -SO2F handle. This dual reactivity is a class-level characteristic shared with ethenesulfonyl fluoride (ESF) and related alkenyl sulfonyl fluorides, which are explicitly described as 'selectively addressable bis-electrophiles' where the alkenyl moiety or the sulfonyl fluoride group can be the exclusive site of nucleophilic attack under defined conditions [1]. This orthogonality enables sequential, modular assembly of complex molecular architectures.

Bis-electrophile Orthogonal reactivity Click chemistry

Validated Application Scenarios for But-3-ene-1-sulfonyl Fluoride Based on Quantitative Evidence


Parallel Synthesis of Diverse Sulfonamide Libraries in Medicinal Chemistry

In high-throughput parallel synthesis of sulfonamide libraries, where amines bearing diverse and sensitive functional groups (e.g., alcohols, protected amines, heterocycles) are employed, aliphatic sulfonyl fluorides consistently outperform their chloride counterparts, which frequently fail to produce the desired products [1]. But-3-ene-1-sulfonyl fluoride is therefore the preferred reagent for generating structurally diverse sulfonamide screening collections where chemical space exploration requires robust, functional-group-tolerant sulfonylation. Its terminal alkene further allows subsequent diversification of the library via orthogonal transformations [2].

Enantioselective Synthesis of Chiral Sulfonyl Fluoride Building Blocks

For asymmetric synthesis programs requiring enantioenriched sulfonyl fluoride intermediates, the but-3-ene-1-sulfonyl fluoride scaffold has been validated in Rh(I)-catalyzed additions to achieve up to 98% enantiomeric excess when paired with a C1-symmetric chiral diene ligand [3]. This capability makes it a valuable procurement target for constructing chiral building blocks in drug discovery and natural product synthesis, where high stereochemical purity is a non-negotiable requirement.

Modular Assembly of Complex Architectures via Orthogonal Click Chemistry

In synthetic sequences requiring the sequential, chemoselective coupling of two distinct components, the bis-electrophilic nature of but-3-ene-1-sulfonyl fluoride is essential. The sulfonyl fluoride group can first undergo SuFEx click chemistry with amines or alcohols to form stable sulfonamides or sulfonates, while the terminal alkene remains intact for a subsequent transition-metal-catalyzed cross-coupling or Michael addition [2]. This orthogonal reactivity profile enables convergent and modular synthesis of complex sulfonyl-containing molecular frameworks, a capability not offered by mono-functional sulfonyl fluorides or sulfonyl chlorides.

Building Block for Transition-Metal-Catalyzed C–C Bond Diversification

The but-3-ene-1-sulfonyl fluoride scaffold has been established as an efficient substrate for Rh(I)-catalyzed regioselective addition reactions, delivering diverse (E)-2-aryl-4-substituted-but-3-ene-1-sulfonyl fluorides in yields up to 96% across a broad substrate scope [3]. This demonstrated efficiency and functional group tolerance position the compound as a reliable building block for constructing C–C bonds in complex molecule synthesis, where predictable and high-yielding transformations are critical for procurement and synthetic route planning.

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